Product packaging for 1-(Pyrazin-2-yl)propan-2-amine(Cat. No.:CAS No. 885275-33-2)

1-(Pyrazin-2-yl)propan-2-amine

Cat. No.: B1317342
CAS No.: 885275-33-2
M. Wt: 137.18 g/mol
InChI Key: NUCGDQSFJGMQQA-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-yl)propan-2-amine (CAS 885275-33-2) is a heterocyclic amine compound with a molecular formula of C7H11N3 and a molecular weight of 137.18 g/mol . This chemical serves as a versatile and valuable building block in synthetic organic chemistry, particularly in the development of more complex heterocyclic compounds and specialty chemicals . Its structure, featuring a pyrazine ring—a six-membered aromatic ring with two nitrogen atoms at the 1 and 4 positions—attached to a propan-2-amine side chain, provides unique electronic and steric properties that are advantageous for molecular design . In medicinal chemistry research, this compound is investigated as a key scaffold and lead compound for developing new therapeutic agents . Studies have explored its derivatives for potential biological activities, including antimicrobial and anticancer properties . Furthermore, research indicates that derivatives of this compound have shown significant inhibitory effects on enzymes such as N-acylethanolamine acid amidase (NAAA), suggesting potential applications in investigating inflammatory conditions . The pyrazine scaffold is also utilized in the design of kinase inhibitors, such as CHK1 inhibitors . Beyond its applied uses, this amine is a useful research tool for fundamental studies in heterocyclic chemistry, including investigating reaction mechanisms like heteroaromatic nucleophilic substitution . The compound has a boiling point of approximately 228-229 °C, a melting point of 48.5 °C, and high water solubility, estimated at over 50,000 mg/L . The SMILES notation for this compound is CC(CC1=NC=CN=C1)N, and its InChI Key is NUCGDQSFJGMQQA-UHFFFAOYSA-N . This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3 B1317342 1-(Pyrazin-2-yl)propan-2-amine CAS No. 885275-33-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrazin-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6(8)4-7-5-9-2-3-10-7/h2-3,5-6H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCGDQSFJGMQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586315
Record name 1-(Pyrazin-2-yl)propan-2-amine
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-33-2
Record name α-Methyl-2-pyrazineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Pyrazin-2-yl)propan-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

General Synthetic Approaches

Pyrazine (B50134) is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation. wikipedia.orgnih.govnih.gov Its synthesis and the preparation of its derivatives can be achieved through several established methods. These routes are crucial as they provide the foundational scaffold for molecules like 1-(Pyrazin-2-yl)propan-2-amine.

One of the most classical and versatile methods for pyrazine ring formation is the condensation of a 1,2-dicarbonyl compound with a 1,2-diaminoethane. researchgate.net This reaction initially forms a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine ring. researchgate.net Oxidizing agents such as copper(II) oxide or manganese oxide are commonly used for this dehydrogenation step. researchgate.net The choice of the starting dicarbonyl and diamine allows for the synthesis of various substituted pyrazines.

Other historical methods include the Staedel–Rugheimer (1876) and Gutknecht (1879) pyrazine syntheses, which are based on the self-condensation of α-ketoamines. wikipedia.org More contemporary approaches can involve the biomimetic-inspired homodimerization of α-amino aldehydes followed by air oxidation to yield 2,5-disubstituted pyrazines. nih.gov

Pyrazine Ring Synthesis Method Reactants Intermediate Key Transformation
Classical Condensation1,2-Dicarbonyl, 1,2-DiaminoethaneDihydropyrazineOxidation
Gutknecht Synthesisα-KetoamineNot IsolatedSelf-condensation
Biomimetic Dimerizationα-Amino AldehydeNot IsolatedHomodimerization & Oxidation

Once the pyrazine nucleus is formed, the next critical step is the introduction of the propan-2-amine side chain, or a precursor to it, at the C-2 position. The electron-deficient nature of the pyrazine ring influences the strategies for its functionalization.

A common strategy involves installing a ketone-containing side chain first, which can then be converted to the desired amine. This is typically achieved through reactions that form a carbon-carbon bond with the pyrazine ring. One such method is the nucleophilic aromatic substitution on a pre-functionalized pyrazine, such as 2-chloropyrazine (B57796). The halogen atom serves as a leaving group, which can be displaced by a suitable carbon nucleophile.

Alternatively, Friedel-Crafts acylation can be employed, where the pyrazine ring reacts with an acyl chloride in the presence of a Lewis acid catalyst to introduce a keto group. smolecule.com These methods provide the key intermediate, 1-(Pyrazin-2-yl)propan-2-one (B1297534), which is primed for conversion to the target amine.

Specific Synthetic Routes and Mechanisms

A prominent and illustrative pathway to this compound proceeds through a ketone intermediate, specifically 1-(Pyrazin-2-yl)propan-2-one. This route is advantageous as it utilizes well-understood and reliable chemical transformations.

This two-step sequence involves the initial formation of the ketone followed by its conversion to the amine.

The synthesis of the ketone intermediate, 1-(Pyrazin-2-yl)propan-2-one, can be accomplished by reacting 2-chloropyrazine with the enolate of 2-propanone (acetone). This reaction is a classic example of a nucleophilic aromatic substitution (SNAr) on an electron-deficient heteroaromatic ring.

The mechanism begins with the deprotonation of 2-propanone by a strong base (e.g., sodium hydride, NaH, or lithium diisopropylamide, LDA) to generate the corresponding enolate. This enolate is a potent carbon nucleophile. The pyrazine ring, being electron-deficient due to the electronegative nitrogen atoms, is susceptible to nucleophilic attack. The enolate attacks the C-2 position of 2-chloropyrazine, which bears the chloride leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted. In the final step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrazine ring is restored, yielding the product, 1-(Pyrazin-2-yl)propan-2-one.

Step Description Key Species
1. Enolate FormationDeprotonation of 2-propanone2-Propanone, Strong Base
2. Nucleophilic AttackEnolate attacks 2-chloropyrazineEnolate, 2-Chloropyrazine
3. EliminationExpulsion of chloride ionMeisenheimer Complex
Product 1-(Pyrazin-2-yl)propan-2-one

The final step in this sequence is the conversion of the ketone group of 1-(Pyrazin-2-yl)propan-2-one into the primary amine of this compound. This is achieved through reductive amination (also known as reductive alkylation). wikipedia.orgmasterorganicchemistry.com This is a highly efficient one-pot method for forming amines from carbonyl compounds. wikipedia.orgorganic-chemistry.org

The reaction involves treating the ketone with an amine source, typically ammonia (B1221849) for the synthesis of a primary amine, in the presence of a reducing agent. youtube.com The process occurs in two main stages within the same reaction vessel. wikipedia.org First, the ketone reacts with ammonia to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an imine. wikipedia.org

The imine, which is formed in equilibrium with the ketone, is then selectively reduced by a mild reducing agent present in the reaction mixture. masterorganicchemistry.com Common reducing agents for this purpose are sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com These reagents are particularly suitable because they are less reactive towards ketones but readily reduce the protonated imine (iminium ion), thus driving the equilibrium towards the final amine product and preventing over-alkylation. masterorganicchemistry.comyoutube.com The reduction of the imine C=N bond yields the target compound, this compound.

Stage Reactants Intermediate Product of Stage
Imine Formation1-(Pyrazin-2-yl)propan-2-one, AmmoniaHemiaminal1-(Pyrazin-2-yl)propan-2-imine
Reduction1-(Pyrazin-2-yl)propan-2-imine, Reducing Agent (e.g., NaBH3CN)Iminium IonThis compound

Synthetic Routes and Chemical Conversions of this compound

The synthesis of this compound, a heterocyclic amine with potential applications in medicinal chemistry and materials science, can be achieved through several strategic organic chemistry pathways. These methodologies primarily involve the functionalization of a pre-existing pyrazine ring or the construction of the pyrazine heterocycle from acyclic precursors already bearing the desired aminopropyl side chain. Key transformations include reductive amination, direct substitution on halopyrazines, and multi-step synthetic sequences.

1 Reductive Amination of 1-(Pyrazin-2-yl)propan-2-one

A prominent and efficient method for the synthesis of this compound is the reductive amination of the corresponding ketone, 1-(pyrazin-2-yl)propan-2-one. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the target amine.

1 Use of Ammonia or Primary Amines

The initial step of this process is the reaction of 1-(pyrazin-2-yl)propan-2-one with an amine source. For the synthesis of the primary amine, ammonia is typically used. The reaction proceeds via nucleophilic attack of the ammonia on the carbonyl carbon of the ketone, leading to the formation of a hemiaminal intermediate, which then dehydrates to form the corresponding imine.

2 Application of Reducing Agents (e.g., Sodium Cyanoborohydride, Catalytic Hydrogenation)

The subsequent reduction of the in situ generated imine is a critical step. A variety of reducing agents can be employed for this transformation.

Sodium Cyanoborohydride (NaBH₃CN) is a widely used reagent for reductive amination due to its mild and selective nature. organicchemistrytutor.commasterorganicchemistry.com It is particularly effective because it readily reduces the protonated imine intermediate but is slow to react with the starting ketone, thus minimizing the formation of the corresponding alcohol as a byproduct. organicchemistrytutor.commasterorganicchemistry.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) under slightly acidic conditions to facilitate imine formation.

Catalytic Hydrogenation represents an alternative, "greener" approach to the reduction step. This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. rsc.org The hydrogenation of the imine intermediate proceeds under pressure to yield the desired amine. This method avoids the use of stoichiometric hydride reagents, with water being the only significant byproduct.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantagesTypical Conditions
Sodium Cyanoborohydride High selectivity for imines, mild reaction conditions. organicchemistrytutor.commasterorganicchemistry.comToxicity of cyanide byproducts. organicchemistrytutor.comMethanol/Ethanol, pH 6-7. organicchemistrytutor.com
Catalytic Hydrogenation Atom economical, environmentally friendly.Requires specialized high-pressure equipment, potential for catalyst poisoning.H₂, Pd/C or Raney Ni, elevated pressure. rsc.org

2 Direct Substitution on Preformed Pyrazine Derivatives

An alternative synthetic strategy involves the direct functionalization of a pre-existing pyrazine ring, typically through nucleophilic aromatic substitution (SNAr) on a halopyrazine.

1 Amination of Halopyrazines with Aliphatic or Aromatic Amines

This method utilizes a halopyrazine, such as 2-chloropyrazine, as the starting material. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring activates the halogen atom towards nucleophilic displacement. Reaction with an appropriate amine, in this case, 2-aminopropan-1-ol or a related aminopropanol (B1366323) derivative, can lead to the formation of the desired amino-substituted pyrazine. The choice of the amine nucleophile is critical to introduce the propan-2-amine side chain.

Reductive Amination of the Ketone Group

2 Considerations for Temperature and Reagent Control

The success of the amination of halopyrazines is highly dependent on the reaction conditions. Careful control of temperature is crucial to manage the rate of reaction and minimize the formation of side products. The choice of solvent and the presence of a base to neutralize the hydrogen halide formed during the reaction are also important parameters to optimize.

3 Construction of the Pyrazine Ring from Suitable Precursors Bearing the Amine Side Chain

A conceptually different approach involves the construction of the pyrazine ring itself from acyclic precursors that already contain the 1-aminopropan-2-yl moiety or a protected version thereof. A classic method for pyrazine synthesis is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.net In this context, one could envision a strategy where a suitably functionalized 1,2-dicarbonyl compound is reacted with a diamine precursor that carries the desired side chain. For instance, the condensation of an α-amino ketone with another α-amino ketone can lead to the formation of a dihydropyrazine, which can then be oxidized to the aromatic pyrazine. nih.gov

4 Multi-step Organic Synthesis Approaches

The synthesis of this compound can also be integrated into more complex, multi-step synthetic sequences. For example, a synthetic route could commence with a commercially available pyrazine derivative, such as pyrazine-2-carbonitrile or pyrazine-2-carboxaldehyde. These starting materials can undergo a series of transformations, such as Grignard reactions or Wittig reactions, to build the three-carbon side chain, followed by functional group interconversions to introduce the amine group at the second position of the propyl chain. Such multi-step approaches offer flexibility in introducing various substituents and functionalities onto the pyrazine core or the side chain.

Table 2: Summary of Synthetic Methodologies

MethodologyKey Starting MaterialsKey TransformationAdvantages
Reductive Amination 1-(Pyrazin-2-yl)propan-2-one, AmmoniaImine formation and reduction. organicchemistrytutor.commasterorganicchemistry.comEfficient, often one-pot. youtube.com
Direct Substitution 2-Halopyrazine, 2-Aminopropan-1-olNucleophilic Aromatic Substitution.Utilizes readily available starting materials.
Ring Construction Acyclic 1,2-dicarbonyl and 1,2-diamine precursorsPyrazine ring formation. researchgate.netAllows for the synthesis of highly substituted pyrazines.
Multi-step Synthesis Pyrazine-2-carbonitrile, Pyrazine-2-carboxaldehydeSequential bond formation and functional group manipulation.High degree of flexibility and control.

Multi-step Organic Synthesis Approaches

Nucleophilic Substitution Reactions in Pyrazine Chemistry

The pyrazine ring is π-deficient, which facilitates nucleophilic substitution reactions, particularly on halopyrazines. slideshare.netgacariyalur.ac.in These reactions are fundamental for introducing a wide range of functional groups onto the pyrazine core.

Displacement reactions on chloropyrazines have been reported with various nucleophiles, including sodium methoxide, sodium benzyl (B1604629) oxide, and sodium hydroxide (B78521). rsc.org For instance, the reaction of 2,3-dichloropyrazine (B116531) with sodium benzyl oxide in boiling benzene (B151609) yields 2,3-dibenzyloxypyrazine. rsc.org Another significant nucleophilic substitution is the Chichibabin reaction, where pyrazine reacts with sodium amide (NaNH₂) in liquid ammonia to form 2-aminopyrazine (B29847). youtube.com This reaction involves the direct substitution of a hydride ion by an amino group. youtube.com

The reactivity of chloropyrazine N-oxides towards nucleophiles has also been investigated, providing alternative pathways to functionalized pyrazines. acs.org The presence of an electron-donating group on the pyrazine ring can facilitate these reactions. youtube.com

Table 1: Examples of Nucleophilic Substitution Reactions on Pyrazine Derivatives

SubstrateReagentProductReference
PyrazineSodium amide in liquid ammonia2-Aminopyrazine youtube.com
ChloropyrazinesSodium methoxideMethoxypyrazines rsc.org
2,3-DichloropyrazineSodium benzyl oxide (in benzene)2,3-Dibenzyloxypyrazine rsc.org
Cross-Coupling Reactions in Pyrazine Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to pyrazine systems. rsc.orgresearchgate.net These reactions enable the "decoration" of the pyrazine ring with various substituents. researchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a boronic acid with a halide. For example, 2,5-dibromo-3,6-dimethylpyrazine (B3046257) has been coupled with arylboronic acids, such as 2-methoxybenzeneboronic acid, using a Pd(PPh₃)₄ catalyst to yield the corresponding diarylpyrazine. rsc.org

Stille Coupling: The Stille reaction involves the coupling of an organostannane with an organic halide. It has been used in pyrazine chemistry, for instance, in the reaction between a stannylated pyrazine and 4-methoxybenzoyl chloride. rsc.org

Heck Coupling: This reaction couples an unsaturated halide with an alkene. A Heck-type reaction has been reported where 8-substituted imidazo[1,5-a]pyrazines were arylated with various aryl halides. rsc.org

C-H/C-H Cross-Coupling: Innovative synthetic approaches have utilized palladium(II)-acetate-catalyzed C-H/C-H cross-coupling reactions. An example is the coupling between an indole (B1671886) and a pyrazine mono-N-oxide to build more complex heterocyclic systems, as demonstrated in the synthesis of a dragmacidin D model compound. nih.gov

Table 2: Overview of Cross-Coupling Reactions in Pyrazine Synthesis

Reaction NameCatalyst/ReagentsCoupling PartnersBond FormedReference
Suzuki-MiyauraPalladium catalyst (e.g., Pd(PPh₃)₄)Halopyrazine + Arylboronic acidC-C (Aryl) rsc.org
StillePalladium catalystStannylpyrazine + Acyl chlorideC-C (Acyl) rsc.org
HeckPalladium catalystImidazo[1,5-a]pyrazine + Aryl halideC-C (Aryl) rsc.org
C-H/C-H CouplingPalladium(II) acetate (B1210297) / Silver(I) acetatePyrazine-N-oxide + IndoleC-C (Aryl) nih.gov
Fluorination Reactions in Related Pyrazine Derivatives

The introduction of fluorine atoms or fluorine-containing groups, such as trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃), into the pyrazine ring can significantly alter the molecule's properties. Classical methods for synthesizing trifluoromethoxy ethers often rely on chlorination followed by fluorination techniques. mdpi.com The synthesis of trifluoromethylated pyrazines can be achieved through the cyclocondensation of primary diamines with precursors like trifluoropyruvaldehyde, which can be generated from the hydrolysis of trifluorodibromoacetone. doi.org These reactions provide access to a range of fluorinated pyrazine derivatives, which are of interest for their potential biological activities. mdpi.com

Condensation Methods for Introducing Diverse Substituents

Condensation reactions are a cornerstone of pyrazine synthesis, often involving the formation of the heterocyclic ring itself from acyclic precursors. researchgate.net A widely used method is the condensation of α-dicarbonyl compounds with 1,2-diaminoalkanes. slideshare.netyoutube.com This reaction initially forms a dihydropyrazine derivative, which is then oxidized to the aromatic pyrazine. slideshare.netyoutube.com

Another key pathway is the self-condensation of α-amino ketones. youtube.com Two molecules of an α-amino ketone can dimerize, with the loss of water, to form a dihydropyrazine, which is subsequently oxidized to the pyrazine product. youtube.comyoutube.com This method is fundamental to the formation of many naturally occurring alkylpyrazines. acs.orgwikipedia.org Variations of these condensation reactions, such as the reaction of α-halocarbonyl compounds with aminopyrazoles, have been used to synthesize more complex, fused pyrazine systems. researchgate.net

Chemical Reactivity and Reaction Types

The pyrazine ring's electronic nature, characterized by two electron-withdrawing nitrogen atoms, dictates its chemical reactivity. slideshare.net The ring is generally deactivated towards electrophilic substitution but is activated for nucleophilic attack. youtube.com The substituents on the pyrazine ring also play a crucial role in its reactivity. nih.gov

Oxidation Reactions

The pyrazine ring itself is relatively stable to oxidation, but its side chains can be readily oxidized. Oxidation is also a key final step in many pyrazine syntheses to aromatize the dihydropyrazine intermediate. slideshare.netyoutube.com

Potassium Permanganate (B83412) (KMnO₄): Potassium permanganate is a powerful oxidizing agent capable of oxidizing alkyl side chains attached to aromatic rings to carboxylic acids. libretexts.org In the context of pyrazines, alkyl groups are oxidized to pyrazinecarboxylic acids by the action of aqueous potassium permanganate. researchgate.net For example, treatment of an alkylpyrazine with KMnO₄ would be expected to convert the alkyl group into a carboxylic acid group. libretexts.org While the pyrazine ring itself is relatively stable, certain substituted quinoxalines (benzo-fused pyrazines) also show stability towards potassium permanganate. researchgate.net The oxidation process typically involves a cyclic manganese(V) intermediate. nitrkl.ac.in

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is another common oxidant. It is notably used in combination with a vanadium catalyst and pyrazine-2-carboxylic acid (PCA) as a co-catalyst to oxidize alkanes. rsc.orgscispace.comresearchgate.net This system generates highly reactive hydroxyl radicals that can abstract a hydrogen atom from an alkane side chain. researchgate.net The resulting alkyl radical reacts with molecular oxygen to form a hydroperoxide, which can then be converted to an alcohol or ketone. narod.ru Hydrogen peroxide has also been used in the presence of ferrous sulfate (B86663) for the amidation of pyrazine. youtube.com

Reaction Conditions (Acidic/Basic)

The reaction environment, specifically its acidity or basicity, is a critical parameter in the synthesis of pyrazine derivatives. The formation of the pyrazine ring often involves condensation reactions, such as those between α-diketones and diamines, which can be catalyzed by either acids or bases. scribd.com In the specific context of synthesizing this compound, a common route is the reductive amination of its precursor, 1-(Pyrazin-2-yl)propan-2-one. This transformation is highly pH-dependent.

Mildly acidic conditions are typically required to catalyze the initial condensation between the ketone and an amine source (like ammonia) to form an imine or enamine intermediate. However, strongly acidic environments are detrimental because they lead to the protonation of the nitrogen atoms in the pyrazine ring, which deactivates the ring system. thieme-connect.de Furthermore, excessive acidity would protonate the amine nucleophile, inhibiting its reaction with the ketone. Conversely, basic conditions would not effectively promote the necessary dehydration step in imine formation. Therefore, careful control of pH is essential to optimize the yield of the desired amine.

Reduction Reactions

Reduction is a key transformation in the synthesis of this compound, specifically through the reductive amination of 1-(Pyrazin-2-yl)propan-2-one. While the reduction of the pyrazine ring itself by common chemical reagents often leads to the fully saturated piperazine (B1678402) derivative, more targeted reductions are employed to form the amine group on the side chain without altering the aromatic ring. cdnsciencepub.com Electrochemical reduction methods can yield dihydropyrazines, but for the synthesis of the target compound, the focus is on the carbonyl group of the precursor. cdnsciencepub.com

The conversion of the ketone precursor to this compound via reductive amination can be accomplished using various reducing agents. The choice of reagent is critical and influences the reaction conditions and outcomes. Two of the most common hydride reagents for this purpose are Sodium Borohydride (B1222165) (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄).

ReagentFormulaReactivityTypical Solvents
Sodium Borohydride NaBH₄Mild and selectiveProtic (e.g., Methanol, Ethanol)
Lithium Aluminum Hydride LiAlH₄Strong and highly reactiveAprotic/Anhydrous (e.g., Diethyl ether, THF)

Sodium borohydride is a milder, more selective reagent that can reduce the imine intermediate to the desired amine in the presence of protic solvents. Lithium aluminum hydride is a much more powerful reducing agent that will also readily perform the reduction but is less selective and requires more stringent reaction conditions.

The necessity for anhydrous (water-free) conditions is dictated by the choice of reducing agent.

Lithium Aluminum Hydride (LiAlH₄): This reagent reacts violently and exothermically with water and other protic solvents. Therefore, its use mandates strictly anhydrous conditions, typically employing solvents like diethyl ether or tetrahydrofuran (B95107) (THF) that have been thoroughly dried. Failure to exclude moisture can lead to the violent decomposition of the reagent and a significant reduction in yield.

Sodium Borohydride (NaBH₄): In contrast, NaBH₄ is significantly more tolerant of protic solvents and is often used in alcohols like methanol or ethanol. It reacts slowly with these solvents, allowing it to selectively reduce the target carbonyl or imine group over a practical timescale. This makes it a more convenient and often safer choice for many laboratory-scale syntheses.

Substitution Reactions

The pyrazine ring is an electron-deficient heteroaromatic system, a characteristic that dictates its reactivity in substitution reactions. thieme-connect.de This electron deficiency makes the ring generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution, especially when a suitable leaving group is present on the ring. thieme-connect.describd.com

Halogens, such as chlorine or bromine, serve as excellent leaving groups in nucleophilic substitution reactions on the pyrazine ring. thieme-connect.de Halopyrazines are noted to be more reactive towards nucleophiles than their corresponding pyridine (B92270) analogues. thieme-connect.de The presence of a halogen atom on the pyrazine ring provides a site for a variety of nucleophiles to attack and displace the halide ion.

Common nucleophiles used in these reactions include:

Amines: Reaction with amines or ammonia can introduce amino groups onto the pyrazine ring. scribd.com

Hydroxides: The reaction of a halopyrazine with a hydroxide source, such as NaOH, can yield a hydroxypyrazine. scribd.com

Alkoxides: These can be used to introduce alkoxy groups.

These substitution reactions are fundamental for the functionalization of the pyrazine core, allowing for the synthesis of a wide array of derivatives.

The electronic configuration of the pyrazine ring is the primary driver of its susceptibility to nucleophilic attack. The two nitrogen atoms are highly electronegative, and they exert a strong electron-withdrawing inductive effect on the ring carbons. slideshare.net This effect results in a π-deficient system, where the carbon atoms of the ring have a partial positive charge, making them electrophilic and thus prime targets for attack by nucleophiles. thieme-connect.de

The reactivity of the ring can be further modulated by the presence of other substituents. If the pyrazine ring carries electron-donating groups, the electron density of the ring is increased, which can make it less reactive towards nucleophiles. In such cases, more forcing or harsh reaction conditions may be required to achieve nucleophilic displacement. thieme-connect.de This interplay of the inherent electronic nature of the pyrazine ring and the electronic effects of its substituents is a key consideration in designing synthetic routes for complex pyrazine derivatives.

Potential for Complex Formation

The molecular architecture of this compound, featuring a nitrogen-rich aromatic pyrazine ring and a flexible propan-2-amine side chain, provides a foundation for various non-covalent interactions. These interactions are crucial in understanding its solid-state packing, solubility, and potential biological activity. The key intermolecular forces at play include π-π stacking and dipole-dipole interactions.

π-π Stacking: The electron-deficient nature of the pyrazine ring facilitates π-π stacking interactions. These interactions occur when aromatic rings align in a parallel or near-parallel orientation, contributing to the stabilization of crystal structures and molecular aggregates. In pyrazine derivatives, T-shaped and parallel-displaced stacking arrangements are commonly observed. The presence of the propan-2-amine substituent can influence the geometry and strength of these stacking interactions through steric and electronic effects. Theoretical studies on pyrazine and its derivatives have shown that electron correlation is a significant factor in the stability of these π-stacked complexes.

Dipole-Dipole Interactions: The presence of nitrogen atoms in the pyrazine ring and the primary amine group in the side chain introduces permanent dipoles into the this compound molecule. Dipole-dipole interactions arise from the electrostatic attraction between the positive end of one molecule and the negative end of another. These forces are significant in determining the physical properties of the compound, such as its boiling point and solubility. The ability of the amine group to act as both a hydrogen bond donor and acceptor further enhances the potential for strong intermolecular associations.

Novel Synthetic Methodologies for Related Compounds

The development of efficient and versatile synthetic routes is a cornerstone of modern medicinal and materials chemistry. For compounds related to this compound, recent advancements have focused on one-pot multicomponent reactions, radical-mediated cyclizations, and enantioselective syntheses to generate structural diversity and access novel chemical space.

One-Pot Multicomponent Reactions for Imidazopyrazines

One-pot multicomponent reactions (MCRs) offer a powerful strategy for the rapid and efficient construction of complex heterocyclic scaffolds from simple starting materials in a single synthetic operation. For the synthesis of imidazopyrazines, which are structurally related to pyrazine-containing amines, the Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example. This acid-catalyzed three-component reaction involves an aminoazine (like 2-aminopyrazine), an aldehyde, and an isocyanide to yield C-3 aminated fused imidazoles.

Recent innovations in this area include the use of iodine as a mild and inexpensive catalyst for the one-pot, three-component synthesis of imidazo[1,2-a]pyrazines. In this methodology, an in-situ generated product from the reaction between an aryl aldehyde and 2-aminopyrazine undergoes a [4+1] cycloaddition with an isocyanide to afford the desired imidazopyrazine derivatives in good yields. The use of microwave assistance in conjunction with fluorous technologies has also been explored to accelerate reaction times and simplify purification in the synthesis of 3-aminoimidazo[1,2-a]pyrazine libraries.

Table 1: Examples of One-Pot Multicomponent Reactions for Imidazopyrazine Synthesis

Reaction TypeReactantsCatalyst/ConditionsProduct
Groebke–Blackburn–Bienaymé2-Aminopyrazine, Aldehyde, IsocyanideAcid (e.g., Sc(OTf)₃)Imidazo[1,2-a]pyrazine
Iodine-Catalyzed Cycloaddition2-Aminopyrazine, Aryl Aldehyde, IsocyanideIodine, Room TemperatureImidazo[1,2-a]pyrazine derivative
Microwave-Assisted Fluorous MCRPerfluorooctanesulfonyl-tagged Benzaldehyde, 2-Aminopyrazine, IsocyanideMicrowave, Pd-catalyzed cross-couplingSubstituted 3-aminoimidazo[1,2-a]pyrazine

Radical-Mediated Amine Cyclization for Heterocyclic Amines

Radical-mediated reactions provide a complementary approach to traditional ionic pathways for the synthesis of nitrogen-containing heterocycles. The cyclization of nitrogen-centered radicals is a powerful tool for constructing a wide variety of heterocyclic amines. These reactions are often characterized by mild conditions and high tolerance for various functional groups.

The general strategy involves the generation of a nitrogen-centered radical, which then undergoes an intramolecular cyclization onto an unsaturated moiety within the same molecule. The most common mode of cyclization is a 5-exo closure. Various methods can be employed to generate the initial nitrogen-centered radical, including the homolytic cleavage of N-halogen, N-oxygen, N-sulfur, or N-hydrogen bonds.

For the synthesis of heterocyclic amines related to this compound, a hypothetical radical cyclization could involve a precursor with an appropriately positioned radical acceptor, such as an alkene or alkyne. The resulting cyclic product could then be further elaborated to introduce the desired amine functionality. Domino-type radical addition/cyclization reactions of oxime ethers have been successfully employed for the synthesis of alkylated nitrogen-containing heterocycles.

Enantioselective Syntheses of Related Amine Derivatives

The synthesis of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical industry, as the biological activity of a drug often resides in a single enantiomer. For amine derivatives related to this compound, which possesses a chiral center at the second position of the propane (B168953) chain, enantioselective synthesis is a critical consideration.

Transition metal-catalyzed asymmetric hydrogenation of prochiral enamines or imines is a widely used and effective method for accessing chiral amines. The development of chiral phosphorus ligands has been instrumental in achieving high enantioselectivities in these reactions. For N-heteroaromatic compounds, such as those containing a pyrazine ring, the strong coordinating ability of the nitrogen atoms can pose a challenge by deactivating the metal catalyst. However, strategies have been developed to overcome this limitation.

Another innovative approach is the catalytic enantioselective dearomatization of pyrazines. For instance, a copper-catalyzed reaction using a chiral ligand can achieve the dearomatization of pyrazine with an alkyne to produce 2,3-disubstituted dihydropyrazines as single diastereomers with high enantiomeric excess. These chiral dihydropyrazines can then serve as valuable precursors for the synthesis of C-substituted chiral piperazines and vicinal diamines.

Advanced Characterization and Spectroscopic Analysis

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like amines. For 1-(Pyrazin-2-yl)propan-2-amine, ESI-MS would be expected to show a prominent protonated molecular ion [M+H]⁺.

Given the molecular formula C₇H₁₁N₃, the exact mass of the neutral molecule is 137.0953 g/mol . Therefore, the protonated molecule [C₇H₁₂N₃]⁺ would have an m/z (mass-to-charge ratio) of approximately 138.1031. High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the elemental composition.

Fragmentation of the parent ion in the mass spectrometer (MS/MS) could provide further structural information. Expected fragmentation pathways might include the loss of the amine group or cleavage of the bond between the pyrazine (B50134) ring and the side chain.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification and structural confirmation of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of the molecule and its fragments. This high mass accuracy is essential for distinguishing between compounds with the same nominal mass but different molecular formulas.

For this compound (Molecular Formula: C₇H₁₁N₃), the theoretical monoisotopic mass is 137.09530 Da. shachemlin.com In HRMS analysis, the compound is typically ionized to form adducts, most commonly the protonated molecule [M+H]⁺. The instrument measures the mass-to-charge ratio (m/z) of this ion with great precision. The experimentally observed mass is then compared to the calculated theoretical mass. A close match confirms the molecular formula. Further structural elucidation can be achieved through fragmentation analysis (MS/MS), where the precursor ion is fragmented and the exact masses of the resulting product ions are measured to verify the connectivity of the atoms.

Table 1: Theoretical Exact Masses of Common Adducts for this compound (C₇H₁₁N₃)
Adduct TypeIon FormulaTheoretical m/z
[M+H]⁺[C₇H₁₂N₃]⁺138.10257
[M+Na]⁺[C₇H₁₁N₃Na]⁺160.08451
[M+K]⁺[C₇H₁₁N₃K]⁺176.05845
[M-H]⁻[C₇H₁₀N₃]⁻136.08801

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a unique "fingerprint" of the compound. For this compound, the spectrum is characterized by vibrations originating from the pyrazine ring, the aliphatic side chain, and the primary amine group.

The IR spectrum of this compound is a composite of the vibrational modes of its constituent parts. The pyrazine ring, an aromatic heterocycle, exhibits characteristic C-H and C=N stretching vibrations. researchgate.net The propan-2-amine side chain contributes vibrations from C-H and C-C bond stretching and bending. The primary amine (-NH₂) group is responsible for several distinct and identifiable absorption bands.

Table 2: Expected Vibrational Modes and Wavenumber Ranges for this compound
Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)
N-H Stretch (asymmetric & symmetric)Primary Amine3500 - 3300
C-H Stretch (aromatic)Pyrazine Ring3100 - 3000
C-H Stretch (aliphatic)Propyl Chain3000 - 2850
N-H Bend (scissoring)Primary Amine1650 - 1580
C=C, C=N StretchPyrazine Ring1600 - 1450
C-N StretchAliphatic Amine1250 - 1020
N-H Wag (out-of-plane)Primary Amine910 - 665

To aid in the assignment of experimental IR spectra, theoretical calculations are frequently employed. Methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are used to compute the vibrational frequencies of a molecule. asianpubs.org DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide excellent agreement with experimental results for various pyrazine and amine-containing compounds. nih.govdergipark.org.tr

The computed harmonic frequencies are often systematically higher than the observed experimental frequencies due to the neglect of anharmonicity and basis set limitations. To correct for this, the calculated wavenumbers are uniformly scaled using empirical scaling factors. nih.gov The resulting theoretical spectrum can then be compared with the experimental spectrum, allowing for a more confident assignment of each absorption band to a specific molecular vibration.

Table 3: Typical Scaling Factors for Theoretical Vibrational Frequency Calculations
Computational MethodTypical Scaling FactorReference
Hartree-Fock (HF) / 6-31G(d)~0.89 - 0.90 nih.gov
DFT (B3LYP) / 6-31G(d)~0.96 nih.gov

The primary amine group in this compound gives rise to several characteristic absorption bands that are key to its identification. Primary amines typically show two well-defined peaks in the N-H stretching region due to asymmetric and symmetric stretching modes. msu.edu The N-H bending or "scissoring" vibration appears as a distinct band in the 1650-1580 cm⁻¹ region. docbrown.info Furthermore, the stretching vibration of the C-N bond in aliphatic amines is found in the fingerprint region of the spectrum. The presence and position of these bands provide strong evidence for the primary amine functionality.

Table 4: Characteristic Infrared Absorptions of the Primary Amine Group
Vibrational ModeDescriptionExpected Wavenumber (cm⁻¹)
N-H StretchingTwo sharp bands (asymmetric and symmetric) for a free N-H₂ group.3500 - 3300
N-H Bending (Scissoring)Strong in-plane scissoring vibration.1650 - 1580
C-N StretchingAbsorption associated with the bond between the propyl chain and the nitrogen atom.1250 - 1020
N-H WaggingA broad, out-of-plane bending vibration.910 - 665

Chromatographic Methods for Purity and Analysis

Chromatographic techniques are fundamental for the separation, identification, and purity assessment of chemical compounds. For a polar compound like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate components of a mixture for identification, quantification, and purification. For purity analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. ptfarm.pl

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. It then travels through a column packed with a nonpolar stationary phase (e.g., octadecylsilane, C18). A polar mobile phase, often a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is pumped through the column. ptfarm.pl The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, typically monitored using an ultraviolet (UV) detector.

Table 5: Typical Parameters for RP-HPLC Analysis of this compound
ParameterTypical Condition
ColumnOctadecyl (C18), e.g., 250 x 4.6 mm, 5 µm particle size
Mobile PhaseAcetonitrile and Phosphate Buffer (pH adjusted)
Elution ModeIsocratic or Gradient
Flow Rate1.0 mL/min
DetectionUV at a specific wavelength (e.g., 254 nm)
Internal StandardMay be used for quantitative analysis (e.g., phenacetin). ptfarm.pl

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. For pyrazine derivatives, GC, particularly when coupled with a mass spectrometer (GC-MS), is a widely applied analytical technique for characterization. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

While specific experimental parameters for this compound are not extensively documented in publicly available literature, the analysis of alkylpyrazines and other heterocyclic amines provides a strong framework for methodological development. Key to the successful analysis of such compounds is the selection of an appropriate stationary phase and the optimization of temperature programming. For many positional isomers of alkylpyrazines, which can have very similar mass spectra, identification often relies on gas chromatographic retention indices (RIs). nih.gov

A typical GC-MS analysis for a compound like this compound would involve the following general conditions:

ParameterTypical Value/ConditionPurpose
Column DB-1, ZB-5MS, DB-624, or ZB-WAXplus type capillary columnTo separate the compound from impurities based on polarity and boiling point. nih.gov
Carrier Gas Helium or HydrogenTo carry the vaporized sample through the column.
Injector Temperature 250-280 °CTo ensure rapid and complete vaporization of the sample.
Oven Program A temperature gradient, e.g., starting at 40-60 °C and ramping up to 250-300 °CTo elute compounds with a wide range of boiling points and ensure good peak shape.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides quantitative data, while MS provides structural information for identification.

Note: This table represents generalized conditions for the analysis of pyrazine derivatives and would require optimization for the specific compound this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is an essential and rapid technique for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. It operates on the principle of separating components of a mixture based on their differential affinity for a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase. nih.gov

For amine-containing compounds, the acidic nature of standard silica gel plates can sometimes lead to peak streaking. This can often be mitigated by the addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), to the eluting solvent system. iastate.edu The progress of the separation is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

While specific Rf values for this compound are not detailed in the reviewed literature, a variety of solvent systems are commonly employed for the separation of amines and heterocyclic compounds. The selection of the eluent is critical and is based on the polarity of the compound.

Stationary PhasePotential Eluent Systems (Mobile Phase)Visualization Method
Silica Gel 60 F254Hexane (B92381)/Ethyl Acetate (B1210297)UV light (254 nm)
Silica Gel 60 F254Dichloromethane/MethanolPotassium permanganate (B83412) stain
Silica Gel 60 F254Chloroform/Diethyl ether/TriethylamineIodine vapor
AluminaToluene/Diethyl etherNinhydrin stain (for primary amines)

Note: The optimal solvent system for this compound would be determined empirically to achieve an Rf value typically between 0.3 and 0.7 for effective separation.

Column Chromatography

For the purification of multigram quantities of this compound, column chromatography is the method of choice. This technique operates on the same principles as TLC but on a preparative scale, allowing for the isolation of the pure compound from reaction byproducts and starting materials. nih.govoup.com

The purification of basic amines like this compound on standard silica gel can be challenging due to strong interactions with the acidic silanol (B1196071) groups, which can lead to poor separation and yield loss. To overcome this, several strategies can be employed:

Addition of a Basic Modifier: Incorporating a small percentage of a base like triethylamine or ammonium (B1175870) hydroxide (B78521) into the eluent system can neutralize the acidic sites on the silica gel, improving the elution of the amine. jasco.hu

Use of Alternative Stationary Phases: Employing a more basic stationary phase, such as alumina or amine-functionalized silica, can provide a better chromatographic environment for the purification of basic amines. jasco.hu

A study on the purification of pyrazines synthesized from cellulosic-derived sugars demonstrated the effectiveness of silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent. nih.govoup.com This system allowed for the separation of desirable pyrazines from imidazole (B134444) byproducts. nih.govoup.com Another approach involves using C18-bonded silica (reversed-phase chromatography), which separates compounds based on hydrophobicity. nih.govoup.com

Stationary PhaseCommon Eluent SystemsApplication Notes
Silica GelHexane/Ethyl Acetate with 0.1-1% TriethylamineA common choice for moderately polar compounds. The triethylamine minimizes peak tailing.
Silica GelDichloromethane/Methanol with 0.1-1% Ammonium HydroxideSuitable for more polar amines.
Alumina (Basic or Neutral)Hexane/Ethyl AcetateA good alternative to silica for acid-sensitive or strongly basic compounds.
C18-Bonded Silica (Reversed-Phase)Acetonitrile/Water or Methanol/WaterSeparation is based on hydrophobicity; useful for compounds that are highly polar or difficult to separate by normal-phase chromatography.

Note: The selection of the stationary phase and eluent system is critical and is typically guided by preliminary TLC analysis to achieve optimal separation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for probing the electronic structure of molecules containing chromophores. The pyrazine ring in this compound acts as a chromophore, absorbing light in the ultraviolet region of the electromagnetic spectrum, which corresponds to the energy required to promote electrons to higher energy molecular orbitals.

Aromatic nitrogen heterocyclic molecules like pyrazine exhibit two main types of electronic transitions in the near-UV region: n→π* and π→π* transitions. montana.edu

n→π Transitions:* These involve the excitation of an electron from a non-bonding (n) orbital, primarily located on the nitrogen atoms' lone pairs, to an anti-bonding π* orbital of the pyrazine ring. These transitions are typically of lower energy (occur at longer wavelengths) and have lower molar absorptivity (ε).

π→π Transitions:* These transitions involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital, both associated with the aromatic system. These are generally higher in energy (occur at shorter wavelengths) and are significantly more intense (higher ε).

The electronic transitions of pyrazine derivatives are sensitive to the solvent environment. A key diagnostic feature is the effect of solvent polarity on the absorption maxima (λmax):

Blue Shift (Hypsochromic Shift): An increase in solvent polarity typically causes a shift of n→π* transitions to shorter wavelengths (higher energy). This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy gap for the transition. montana.edu

Red Shift (Bathochromic Shift): An increase in solvent polarity often leads to a shift of π→π* transitions to longer wavelengths (lower energy). This occurs if the excited state is more polar than the ground state, leading to greater stabilization of the excited state by the polar solvent. montana.edu

Transition TypeExpected Wavelength RegionEffect of Increased Solvent Polarity
n→πLonger Wavelength (e.g., >300 nm)Blue Shift (to shorter λ)
π→πShorter Wavelength (e.g., <280 nm)Red Shift (to longer λ)

Note: The presence of the propan-2-amine substituent on the pyrazine ring will influence the precise λmax and molar absorptivity values compared to unsubstituted pyrazine.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular properties. For pyrazine (B50134) derivatives, these calculations help in elucidating the electronic structure, molecular geometry, and reactivity parameters. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed to model these systems.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For complex organic molecules like pyrazine derivatives, this step is crucial as the molecular conformation influences its physical and biological properties. The process starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates to minimize the total energy.

In studies of similar pyrazine-containing compounds, geometry optimization is often performed using Density Functional Theory (DFT) methods. For instance, the structure of a related pyrazine derivative was optimized using the B3LYP functional combined with the 6-311G(d,p) basis set nih.gov. This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles for the molecule in its ground state. The optimized geometry serves as the foundation for subsequent calculations of other properties like vibrational frequencies and electronic transitions.

The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry method used to approximate the n-electron Schrödinger equation. It treats each electron as moving in the average field of all other electrons, but it does not fully account for electron correlation, which is the interaction between individual electrons. While often less accurate than more advanced methods for predicting absolute energies, HF theory provides a valuable qualitative description of electronic structure and serves as a starting point for more sophisticated calculations mostwiedzy.pl. It is formally a valid approach, though for determining properties like electron affinity, methods that include electron correlation, such as DFT, are generally preferred mostwiedzy.pl.

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations on medium to large-sized molecules due to its favorable balance of accuracy and computational cost. Unlike HF theory, DFT includes effects of electron correlation by approximating the exchange-correlation energy as a functional of the electron density. This approach often yields results in better agreement with experimental data for properties like molecular geometries and reaction energies researchgate.netirjweb.com. The B3LYP hybrid functional is a commonly employed functional for calculations on pyrazine and its derivatives nih.govmostwiedzy.pl.

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. Pople-style basis sets, such as 6-31G* and 6-311++G(d,p), are widely used. The notation describes the composition of the basis set:

6-31G : A split-valence basis set.

Asterisk (*) or (d) : Indicates the addition of polarization functions on heavy (non-hydrogen) atoms, allowing for more flexibility in describing bonding.

Double asterisk (**) or (d,p) : Adds polarization functions to hydrogen atoms as well.

Plus signs (++): Indicate the addition of diffuse functions, which are important for describing systems with lone pairs, anions, or excited states mostwiedzy.pl.

The selection of a basis set involves a trade-off between accuracy and computational expense. For pyrazine derivatives, basis sets like 6-311G(d,p) and 6-311++G(d,p) are frequently used to achieve reliable results nih.govirjweb.com.

Table 1: Common Basis Sets in DFT Calculations for Heterocyclic Amines

Basis Set Description Typical Application
6-31G(d) A double-zeta split-valence basis set with polarization functions on heavy atoms. Routine geometry optimizations and frequency calculations.
6-311G(d,p) A triple-zeta split-valence basis set with polarization functions on both heavy and hydrogen atoms. Higher accuracy geometry and energy calculations nih.gov.
6-311++G(d,p) A triple-zeta basis set with both polarization and diffuse functions on all atoms. Calculations where anions, excited states, or weak interactions are important irjweb.com.

| aug-cc-pVTZ | A correlation-consistent basis set with diffuse functions. | High-accuracy calculations, often for benchmarking purposes mostwiedzy.pl. |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity.

HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor mdpi.com.

LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor mdpi.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO mdpi.comirjweb.com. Conversely, a small energy gap suggests the molecule is more reactive mdpi.com. In studies of various heterocyclic compounds, this gap is analyzed to predict reactivity irjweb.commdpi.com.

Table 2: Frontier Molecular Orbitals and Reactivity

Parameter Definition Chemical Significance
E_HOMO Energy of the Highest Occupied Molecular Orbital Related to the electron-donating ability of a molecule.
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital Related to the electron-accepting ability of a molecule.

| ΔE (E_LUMO - E_HOMO) | HOMO-LUMO Energy Gap | An indicator of molecular stability and chemical reactivity. A large gap signifies high stability irjweb.com. |

Global reactivity descriptors, such as electron affinity and ionization energy, can be derived from the energies of the frontier orbitals.

Ionization Energy (IE) : The minimum energy required to remove an electron from a molecule. Within the approximation of Koopmans' theorem, it can be estimated as the negative of the HOMO energy (IE ≈ -E_HOMO) mdpi.comnih.gov.

Electron Affinity (EA) : The energy released when an electron is added to a molecule. It can be approximated as the negative of the LUMO energy (EA ≈ -E_LUMO) mdpi.comnih.gov.

These parameters are crucial for predicting how a molecule will behave in charge-transfer reactions. DFT calculations have been used to determine the electron affinities of pyrazine and its derivatives mostwiedzy.pl. For the parent pyrazine molecule, experimental and computational studies have placed its electron affinity near zero nist.gov. The addition of substituents, as in 1-(Pyrazin-2-yl)propan-2-amine, is expected to modulate these values.

Table 3: Key Reactivity Descriptors from DFT Calculations

Descriptor Formula (Approximation) Description
Ionization Energy (I) I ≈ -E_HOMO Energy needed to remove an electron nih.gov.
Electron Affinity (A) A ≈ -E_LUMO Energy released upon gaining an electron nih.gov.
Chemical Hardness (η) η ≈ (I - A) / 2 Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap irjweb.comirjweb.com.
Chemical Potential (μ) μ ≈ -(I + A) / 2 Related to the "escaping tendency" of electrons from a system irjweb.com.

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons irjweb.com. |

Density Functional Theory (DFT) Calculations

Electrophilicity Index, Chemical Softness, and Hardness

Global reactivity descriptors derived from DFT, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), are crucial for characterizing the reactivity of a molecule. These parameters are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness (η) represents the resistance of a molecule to change its electron configuration. A large HOMO-LUMO energy gap is indicative of a hard molecule, implying high stability and low reactivity.

Chemical Softness (S) is the reciprocal of hardness and signifies how easily a molecule will undergo a chemical reaction.

Electrophilicity Index (ω) measures the propensity of a species to accept electrons.

ParameterDefinitionFormulaSignificance
Chemical Hardness (η)Resistance to change in electron distribution.η ≈ (ELUMO - EHOMO) / 2High hardness implies high stability and low reactivity.
Chemical Softness (S)The reciprocal of chemical hardness.S = 1 / ηHigh softness implies high reactivity.
Electrophilicity Index (ω)The ability of a molecule to accept electrons.ω = μ2 / (2η) where μ is the chemical potentialIndicates the electrophilic character of a molecule.

First Hyperpolarizability and Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, such as optical switching and data storage. urfu.ru The key to a molecule's second-order NLO response is a high first hyperpolarizability (β) value. Molecules that exhibit significant NLO properties typically possess a non-centrosymmetric structure and feature an intramolecular charge transfer (ICT) mechanism, often achieved by connecting an electron-donor and an electron-acceptor group through a π-conjugated system. urfu.ru

Pyrazine derivatives have been extensively studied as potential NLO materials. mdpi.com The electron-deficient nature of the pyrazine ring makes it an effective electron-acceptor component in such "push-pull" systems. mdpi.comurfu.ru Theoretical calculations using DFT are a powerful tool for predicting the NLO properties of new compounds. These calculations can determine the magnitude of the first hyperpolarizability (β). Studies on related pyrazine-based chromophores show that extending the π-conjugated system or modifying the strength of the donor and acceptor groups can significantly enhance the β value. researchgate.net Although specific experimental or theoretical NLO data for this compound is scarce, its structure, containing an electron-donating amine group and an electron-accepting pyrazine ring, suggests potential for NLO activity.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov

Ligand-Protein Interactions

Molecular docking simulations can identify the specific interactions between a ligand and the amino acid residues in a protein's binding site. For pyrazine-containing molecules, the nitrogen atoms of the pyrazine ring are common hydrogen bond acceptors. The amine group in this compound can act as a hydrogen bond donor. For example, in studies of pyrazine-based inhibitors targeting Class I histone deacetylases (HDACs), the pyrazine moiety was positioned to interact with key residues in the enzyme's active site. nih.gov The binding mode of pyrazine fragments is often complex and can involve a combination of several types of interactions. figshare.com

Prediction of Binding Affinity and Selectivity

Docking programs use scoring functions to estimate the binding affinity (the strength of the interaction) between a ligand and a protein. nih.gov By docking the same ligand into the binding sites of different proteins, researchers can predict its selectivity. For instance, novel pyrazine-linked 2-aminobenzamides were evaluated for their inhibitory activity against various HDAC enzymes. nih.gov Molecular docking studies helped to rationalize the observed in vitro data, showing that the most promising compounds were highly selective for HDAC1, 2, and 3 over other subtypes. nih.gov This predictive capability is crucial for designing drugs with high efficacy and minimal off-target effects.

Analysis of Covalent and Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Interactions)

A detailed analysis of the docking results reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition.

Hydrogen Bonding: As mentioned, the two nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the NH2 group of the amine is a potent hydrogen bond donor. These interactions are critical for anchoring the ligand in the binding pocket. figshare.commdpi.com

π-π Interactions: The aromatic pyrazine ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. Crystal structure analyses of related pyrazine compounds confirm the presence of these interactions, with centroid-centroid separations of around 3.553 Å, which contribute significantly to the stability of the molecular assembly. nih.govnih.gov

Interaction TypeDescriptionPotential Groups on this compoundTypical Interacting Protein Residues
Hydrogen Bond (Acceptor)An electrostatic attraction between a hydrogen atom and a nearby electronegative atom.Pyrazine ring nitrogensSerine, Threonine, Tyrosine, Asparagine, Glutamine
Hydrogen Bond (Donor)An electrostatic attraction where the ligand provides the hydrogen atom.Amine (-NH2) groupAspartate, Glutamate, main-chain carbonyls
π-π StackingAttractive, noncovalent interactions between aromatic rings.Pyrazine ringPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Histidine (His)
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in aqueous solution.Propyl chain, pyrazine ring faceAlanine, Valine, Leucine, Isoleucine, Proline

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential.

Red/Yellow Regions: These colors indicate regions of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms. For this compound, the most negative potential is expected to be located around the two nitrogen atoms of the pyrazine ring due to their lone pairs of electrons. mdpi.com

Blue Regions: These areas represent positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atoms of the amine group (N-H) would exhibit a strong positive potential. researchgate.net

Green Regions: These indicate neutral or zero potential regions.

The MEP map provides a clear and intuitive picture of the molecule's reactive sites. For this compound, the MEP analysis would highlight the pyrazine nitrogens as primary sites for interactions with electrophiles or hydrogen bond donors, while the amine group's hydrogens would be the primary sites for interactions with nucleophiles or hydrogen bond acceptors. This information complements the insights gained from global reactivity descriptors and docking studies, providing a comprehensive understanding of the molecule's chemical behavior. researchgate.netmdpi.com

Natural Bond Orbital (NBO) Analysis

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory energy of stabilization, E(2). These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. In the case of this compound, significant hyperconjugative interactions are expected. For instance, the lone pair electrons on the nitrogen atoms of the pyrazine ring and the amine group can act as donors, delocalizing into the antibonding orbitals of adjacent C-C and C-H bonds.

Theoretical studies on similar pyrazine derivatives have shown that the pyrazine ring can act as an effective electron-withdrawing group, influencing the electronic properties of the substituents. chemicaljournal.org The NBO analysis of this compound would likely reveal significant charge transfer from the amine group and the alkyl chain to the pyrazine ring. This delocalization of electrons contributes to the stabilization of the molecule.

The stabilization energies (E(2)) associated with the most significant hyperconjugative interactions in a hypothetical NBO analysis of this compound are presented in the table below. These values, while illustrative, are based on the expected electronic behavior of such a molecule.

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (N1) on Pyrazineπ(C2-C3)5.8
LP (N4) on Pyrazineπ(C5-C6)5.5
LP (N) on Amineσ(C-C) of side chain3.2
σ (C-H) on side chainπ(Pyrazine ring)1.8

Note: This data is hypothetical and intended for illustrative purposes based on theoretical principles of NBO analysis.

Thermodynamic Properties

The thermodynamic properties of a compound, such as its enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°), are fundamental to understanding its stability and reactivity. These properties can be determined experimentally or calculated using computational chemistry methods. For this compound, computational calculations would provide valuable insights into its energetic landscape.

Computational approaches, such as Density Functional Theory (DFT), are commonly employed to predict the thermodynamic properties of molecules. nih.gov These calculations typically involve geometry optimization to find the lowest energy conformation of the molecule, followed by frequency calculations to determine the zero-point vibrational energy and thermal corrections.

The standard enthalpy of formation (ΔHf°) represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A more negative value indicates greater stability. The standard entropy (S°) is a measure of the randomness or disorder of the system, and the standard Gibbs free energy of formation (ΔGf°) combines enthalpy and entropy to determine the spontaneity of the formation of the compound.

Based on computational studies of pyrazine and its alkyl derivatives, the thermodynamic properties of this compound can be estimated. The presence of the pyrazine ring and the amine group will significantly influence these values. The following table provides hypothetical, yet plausible, thermodynamic data for this compound in the gas phase at 298.15 K.

Thermodynamic PropertyValue
Standard Enthalpy of Formation (ΔHf°)150.2 kJ/mol
Standard Entropy (S°)380.5 J/(mol·K)
Standard Gibbs Free Energy of Formation (ΔGf°)295.8 kJ/mol

Note: This data is hypothetical and intended for illustrative purposes based on computational estimations for similar compounds.

These calculated thermodynamic properties are essential for predicting the equilibrium constants and reaction energies of chemical processes involving this compound, thereby guiding synthetic strategies and stability assessments.

Biological Activity and Mechanistic Investigations

Pharmacological Properties and Medicinal Chemistry Applications

The pyrazine (B50134) core is a component of numerous biologically active compounds, and its incorporation into molecular structures is a common strategy in drug discovery. nih.gov Derivatives of pyrazine are noted for a wide array of pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. nih.govresearchgate.net

1-(Pyrazin-2-yl)propan-2-amine is recognized for its utility as a versatile building block and key intermediate in the synthesis of new therapeutic agents. google.com Its structure is appreciated by medicinal chemists for its potential in designing compounds that target specific biological pathways, allowing for modifications to improve efficacy and selectivity. google.com The compound serves as a foundational structure, or lead compound, for developing pharmaceuticals, particularly those aimed at treating neurological disorders. google.com

Research into the broader class of pyrazine-containing molecules has identified specific molecular targets. Derivatives containing the pyrazine scaffold have been investigated as inhibitors of the enzyme N-acylethanolamine acid amidase (NAAA). nih.gov NAAA is a cysteine amidase responsible for the breakdown of bioactive lipids, most notably palmitoylethanolamide (B50096) (PEA), which has known anti-inflammatory and analgesic properties. nih.govpatsnap.com The inhibition of NAAA by small molecules prevents the degradation of PEA, thereby enhancing its therapeutic effects. patsnap.com The development of potent, non-covalent NAAA inhibitors has been a strategy in the pursuit of novel treatments for inflammatory conditions. nih.gov

The interaction of NAAA inhibitors with their molecular target leads to the modulation of significant biochemical pathways. By blocking NAAA activity, these inhibitors cause an increase in the endogenous levels of PEA. patsnap.com Elevated PEA levels subsequently activate the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that governs the expression of genes involved in inflammation and pain signaling pathways. nih.govpatsnap.com The activation of PPAR-α by PEA is a key mechanism for producing anti-inflammatory and analgesic effects. escholarship.org Therefore, compounds derived from the this compound scaffold that inhibit NAAA can modulate the PPAR-α signaling pathway, representing a potential therapeutic strategy for managing pain and inflammation. nih.gov

Specific Biological Activities Under Investigation

The pyrazine moiety is a structural feature in various compounds that have been patented and investigated for antimicrobial properties. nih.gov A structurally related compound, 1-(Pyrazin-2-yl)ethanamine, has been noted in preliminary studies to possess potential antimicrobial properties, making it a candidate for further research in this area. smolecule.com

While the pyrazine nucleus is present in many molecules with demonstrated antibacterial activity, and related pyrazine derivatives have been synthesized and tested against pathogenic bacteria, detailed studies focusing specifically on the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria are not extensively documented in the current scientific literature. nih.govgoogle.com Patent literature describes novel imidazopyrazine derivatives with activity against Gram-negative bacteria such as Acinetobacter baumannii, highlighting the potential of the broader pyrazine class. google.com However, specific data, such as Minimum Inhibitory Concentration (MIC) values for this compound, remains to be established through targeted research.

Antimicrobial Properties

Activity Against Specific Organisms (e.g., Chlamydia species)

Research into novel therapeutic agents has explored the potential of pyrazine-containing scaffolds against various pathogens. Chlamydia trachomatis, an obligate intracellular bacterium, is a significant human pathogen responsible for the most common bacterial sexually transmitted infection and infectious blindness (trachoma). nih.gov The development of specific antichlamydial drugs is a key research focus due to the limitations of broad-spectrum antibiotics. nih.gov

Studies on related heterocyclic compounds, such as 2-pyridone amides, have shown potent and specific inhibition of Chlamydia infectivity. nih.gov These compounds can disrupt the chlamydial developmental cycle, leading to a reduction in the formation of infectious elementary bodies (EBs). nih.govnih.gov For instance, certain sulfonylpyridine molecules and their analogues have been shown to impair the growth of C. trachomatis without affecting host cell viability, indicating a selective action against the bacterium. nih.gov The mechanism of some antichlamydial compounds involves the inhibition of essential bacterial processes, such as transcriptional activity, preventing the differentiation of EBs into their replicative form, the reticulate body (RB). nih.gov This targeted approach highlights the potential for developing specific treatments that could reduce the risk of antibiotic resistance. nih.gov

Anticancer Research

Pyrazine derivatives have emerged as a significant class of heterocyclic compounds in the search for novel anticancer agents. nih.gov Their versatile chemical structure allows for interaction with various biological systems and targets that are critical in cancer progression. nih.govresearchgate.net Research spanning from 2010 to 2024 has highlighted the chemical diversity, mechanisms of action, and structure-activity relationships of pyrazine derivatives as potential cancer therapeutics. nih.gov These compounds have been investigated for their ability to inhibit key enzymes and receptors involved in cancer cell proliferation and survival. researchgate.net

A primary focus of anticancer research involving pyrazine scaffolds has been the inhibition of Checkpoint Kinase 1 (CHK1). CHK1 is a crucial serine/threonine kinase in the DNA damage response (DDR) pathway, which allows cancer cells to survive DNA damage induced by chemotherapy or radiation. nih.govacs.org By inhibiting CHK1, the cell's ability to arrest its cycle for DNA repair is compromised, leading to mitotic catastrophe and cell death, particularly in p53-deficient tumors that are highly reliant on the G2 checkpoint controlled by CHK1. nih.govgoogle.commdpi.com

Novel series of pyrazine-based compounds, such as 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles, have been developed as potent and selective CHK1 inhibitors. nih.govacs.org These inhibitors are designed to be orally bioavailable and have demonstrated the ability to abrogate the G2 checkpoint induced by DNA damaging agents in cancer cell lines. nih.govacs.org For example, the compound CCT244747 was identified as a potent and highly selective CHK1 inhibitor. acs.org Prexasertib is another pyrazine-2-carbonitrile derivative that acts as a potent CHK1 inhibitor with an IC50 of 1 nM. nih.gov

Table 1: Activity of Selected Pyrazine-Based CHK1 Inhibitors

CompoundCHK1 Inhibition (IC50)Cellular Activity (G2 Checkpoint Abrogation IC50)Cell Line
Prexasertib (LY2606368) 1 nM nih.govNot SpecifiedNot Specified
CCT244747 Not SpecifiedPotent activity observed acs.orgHT29 (Colon Cancer) acs.org
(R)-3-((1-(Dimethylamino)propan-2-yl)oxy)-5-((5-substituted-4-(methylamino)pyridin-2-yl)amino)pyrazine-2-carbonitriles Varies with substitution nih.govVaries with substitution nih.govHT29 (Colon Cancer) nih.gov

The inhibition of CHK1 is a promising strategy for sensitizing cancer cells to existing treatments. mdpi.com A key application of CHK1 inhibitors derived from pyrazine structures is in combination with DNA-damaging agents (e.g., gemcitabine, cisplatin) and ionizing radiation. nih.govgoogle.com This combination approach is particularly effective in cancers with a defective p53 tumor suppressor gene, which constitute over half of all solid tumors. nih.govgoogle.com These cancer cells are more reliant on the CHK1-mediated DNA damage response for survival. nih.gov By abrogating the cell cycle checkpoints, CHK1 inhibitors can potentiate the cytotoxic effects of genotoxic therapies, leading to enhanced tumor cell death. acs.orgmdpi.com Optimized pyrazine-based CHK1 inhibitors have shown significant antitumor activity in vivo when combined with genotoxic chemotherapies in human tumor xenograft models. nih.govacs.org

Therapeutic Potential in Other Areas (e.g., CNS activities)

The therapeutic potential of pyrazine-containing molecules extends beyond oncology. The core structure is being explored for its utility in developing agents with activity in the central nervous system (CNS). A significant challenge in developing CNS drugs is the ability of a compound to cross the blood-brain barrier (BBB). nih.gov Research has focused on modifying chemical structures to increase their lipophilicity and BBB permeability. nih.gov While direct studies on the CNS activities of this compound are limited, related research on heterocyclic amines provides context. For instance, modifications to create novel oximes for reactivating acetylcholinesterase (AChE) after nerve agent exposure have focused on enhancing CNS penetration. nih.gov

Furthermore, the trace amine-associated receptor 1 (TAAR1), a key regulator of monoaminergic neurotransmission, has been identified as a therapeutic target for neuropsychiatric disorders. nih.gov The screening of compound libraries containing heterocyclic motifs has led to the identification of potent TAAR1 agonists for potential treatment of conditions like schizophrenia. mdpi.com This indicates the broader potential of pyrazine-like structures in the field of neuroscience.

Enzyme-Substrate Interactions and Receptor Binding Assays

The biological activity of this compound and its derivatives is fundamentally linked to their interactions with specific enzymes and receptors. Pyrazine-based compounds have been designed and evaluated as inhibitors for various kinases and as antagonists for G protein-coupled receptors (GPCRs). researchgate.netnih.gov

For example, in the development of CHK1 inhibitors, compounds are assessed not only for their biochemical inhibition of the enzyme but also through cell-based assays that measure their ability to abrogate specific CHK1-mediated effects, such as checkpoint arrest. acs.org Similarly, pyrazine-based molecules have been developed as reversible inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B cell signaling pathways, with potential applications in treating autoimmune diseases like rheumatoid arthritis. nih.gov Receptor binding assays are also crucial, as demonstrated in the discovery of novel antagonists for the adenosine (B11128) A2A receptor, a target for cancer immunotherapy. researchgate.net

The pyrazine scaffold is a core component of numerous potent enzyme inhibitors. As detailed in the anticancer research section (5.2.2.1), derivatives of pyrazine are effective inhibitors of CHK1, competing with ATP in the kinase domain. acs.org Beyond CHK1, other kinases are also targeted. For instance, 8-amino-imidazo[1,5-a]pyrazines have been identified as potent and selective reversible inhibitors of BTK. nih.gov The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) value, which is determined through enzymatic assays. nih.gov The selectivity of these inhibitors is a critical factor, and they are often tested against a panel of related kinases to ensure they primarily act on the intended target. acs.org

Table 2: Examples of Pyrazine Derivatives as Enzyme Inhibitors

Compound ClassTarget EnzymeTherapeutic Area
Pyrazine-2-carbonitriles Checkpoint Kinase 1 (CHK1) acs.orgnih.govOncology nih.gov
8-Amino-imidazo[1,5-a]pyrazines Bruton's Tyrosine Kinase (BTK) nih.govAutoimmune Diseases nih.gov
Imidazo[1,2-a]pyrazines Cyclin-dependent kinase 9 (CDK9) nih.govOncology, Antiviral nih.gov
Modulation of Receptor Signaling Pathways

There is a significant lack of specific data detailing how this compound modulates receptor signaling pathways. However, broader studies on pyrazine derivatives have shown their potential to act as antagonists for receptors such as the neuropeptide S receptor (NPSR). nih.govresearchgate.net For instance, a series of oxazolo[3,4-a]pyrazine derivatives have been identified as potent NPSR antagonists, indicating that the pyrazine scaffold can be effectively utilized to modulate G protein-coupled receptor (GPCR) signaling. nih.govresearchgate.net The specific effects of the propan-2-amine substituent at the 2-position of the pyrazine ring on receptor signaling remain to be elucidated.

Mechanism of Action Studies

The precise mechanism of action for this compound has not been determined due to a lack of dedicated studies.

Identification of Exact Molecular Targets and Pathways

Specific molecular targets and the biochemical pathways affected by this compound have not been identified. General research on pyrazine-containing molecules has pointed towards a variety of potential targets, including protein kinases like vascular endothelial growth factor receptor-2 (VEGFR-2). acs.org For example, pyrazine-pyridine biheteroaryls have been developed as potent and selective VEGFR-2 inhibitors, suggesting that the pyrazine core can be a key element for kinase inhibition. acs.org However, it is crucial to note that these findings are not directly transferable to this compound without experimental validation.

Detailed Analysis of Interactions with Biological Systems

Detailed analyses of the interactions between this compound and biological systems are not available. Studies on other pyrazine derivatives have explored their binding kinetics with proteins like human serum albumin (HSA), revealing that such interactions can influence the distribution and bioavailability of these compounds. semanticscholar.org The nature and extent of such interactions for this compound remain an open area for investigation.

Influence of Structural Features on Biological Activity

The influence of the specific structural features of this compound—namely the pyrazine ring and the propan-2-amine side chain—on its biological activity has not been experimentally determined. In broader studies of pyrazine derivatives, the nature and position of substituents on the pyrazine ring have been shown to be critical for activity. rsc.org For instance, in a series of oxazolo[3,4-a]pyrazine-based NPSR antagonists, modifications to the substituents on the pyrazine core led to significant changes in potency. nih.govacs.org

Structure-Activity Relationship (SAR) Studies

Comprehensive structure-activity relationship (SAR) studies for this compound are currently unavailable. The following sections discuss general SAR principles observed in related pyrazine series.

Impact of Substituents on Binding Affinity and Selectivity

While there is no specific data on this compound, SAR studies on other pyrazine-containing molecules have provided valuable insights. For example, in the development of pyrazine-pyridine biheteroaryl VEGFR-2 inhibitors, the nature of the substituent on the pyrazine ring was found to significantly impact kinase selectivity. acs.org Similarly, for oxazolo[3,4-a]pyrazine derivatives, the introduction of different substituents played a crucial role in modulating binding affinity for the neuropeptide S receptor. nih.govacs.org These studies underscore the importance of the substituent pattern on the pyrazine core for determining the biological activity profile.

Table 1: Summary of Biological Activities of Related Pyrazine Derivatives

Compound ClassTargetBiological Activity
Oxazolo[3,4-a]pyrazine derivativesNeuropeptide S Receptor (NPSR)Antagonism nih.govacs.org
Pyrazine-pyridine biheteroarylsVascular Endothelial Growth Factor Receptor-2 (VEGFR-2)Inhibition acs.org

This table is for illustrative purposes to show the types of activities observed for other pyrazine-containing compounds and does not represent data for this compound.

Analogs with Varied Side Chains for Medicinal Chemistry

The core structure of this compound offers a versatile platform for synthetic modification, particularly through the variation of its alkylamine side chain. Medicinal chemists have explored these modifications to modulate the compound's pharmacokinetic and pharmacodynamic properties, aiming to enhance its therapeutic efficacy and selectivity for various biological targets. Research in this area has largely focused on the synthesis and biological evaluation of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, which, while not direct analogs of the primary amine, provide valuable insights into the structure-activity relationships (SAR) of pyrazine derivatives with modified side chains.

One area of significant interest is the development of pyrazine-based compounds as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme implicated in inflammatory processes. Derivatives of this compound have shown potential in this regard, suggesting a role in treating inflammatory conditions.

A notable study on a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides investigated the impact of varying the length of the alkylamino chain on their antimycobacterial activity. The findings from this research are summarized in the table below, illustrating the correlation between the side chain length and the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv.

CompoundAlkylamino Side ChainMIC (μg/mL) against M. tuberculosis H37Rv
1-NH(CH2)5CH3 (Hexylamino)25
2-NH(CH2)6CH3 (Heptylamino)25
3-NH(CH2)7CH3 (Octylamino)25

The data reveals that for N-methyl-pyrazine-2-carboxamide derivatives, antimycobacterial activity is significantly influenced by the lipophilicity conferred by the alkylamino side chain. Specifically, compounds with hexylamino, heptylamino, and octylamino side chains at the 3-position demonstrated the most promising activity, each with a MIC of 25 μg/mL. mdpi.com This suggests that an optimal level of lipophilicity is crucial for the compound's ability to penetrate the mycobacterial cell wall and exert its inhibitory effects.

Beyond antimycobacterial applications, the pyrazine scaffold is a key component in a variety of kinase inhibitors, which are pivotal in cancer therapy and the treatment of inflammatory and autoimmune disorders. tandfonline.comnih.gov The versatility of the pyrazine ring allows for the design of potent and selective inhibitors that can be administered orally. tandfonline.com These inhibitors often function as ATP-competitive agents, binding to the ATP pocket of the kinase. nih.gov

Comparison with Structurally Similar Compounds

To better understand the therapeutic potential of this compound, it is instructive to compare its biological activities with those of structurally similar compounds. These comparisons can involve variations in the heterocyclic core (e.g., pyridine (B92270), pyrimidine) or isomeric forms of the pyrazine derivative itself.

Pyrazine is a six-membered heterocyclic ring containing two nitrogen atoms in a 1,4-position arrangement. mdpi.com It is less basic than pyridine, pyridazine, and pyrimidine (B1678525). semanticscholar.org This seemingly subtle difference in the electronic properties of the heterocyclic ring can have a profound impact on the biological activity of the resulting molecule. For instance, a comparative study of pyridine and pyrimidine derivatives as anti-inflammatory agents revealed that both scaffolds can yield potent compounds, with their efficacy being highly dependent on the specific substitutions made to the ring. nih.gov This underscores the importance of the heterocyclic core in defining the pharmacological profile of a compound.

The pyrazine nucleus is a common feature in a wide array of pharmacologically active molecules, including those with antitumor, antibiotic, and diuretic properties. semanticscholar.org The diverse biological activities of pyrazine derivatives highlight the privileged nature of this scaffold in medicinal chemistry. mdpi.comsemanticscholar.orgmdpi.com

Structurally isomeric compounds, such as those based on a pyrazole (B372694) ring, also offer a valuable point of comparison. For example, 3,4-diphenyl-1H-pyrazole-1-propanamine derivatives have been investigated as antidepressants, indicating that the arrangement of nitrogen atoms within the heterocyclic ring is a critical determinant of the compound's therapeutic application. acs.org

The broad spectrum of biological activities exhibited by pyrazine-containing compounds is extensive, encompassing anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant effects. mdpi.com Many of these derivatives have demonstrated enhanced pharmacodynamic activity and reduced toxicity compared to their parent compounds. mdpi.com

Below is a comparative table of structurally similar heterocyclic compounds and their primary biological activities:

Compound ClassHeterocyclic CorePrimary Biological Activity
PyrazinylalkylaminesPyrazineAntimicrobial, Anticancer, Anti-inflammatory mdpi.com
PyridinylalkylaminesPyridineAnti-inflammatory nih.gov
PyrimidinylalkylaminesPyrimidineAnti-inflammatory nih.gov
PyrazolylpropanaminesPyrazoleAntidepressant acs.org

Applications in Advanced Materials and Chemical Building Blocks

Building Block for Complex Organic Molecules

The structure of 1-(pyrazin-2-yl)propan-2-amine serves as a foundational scaffold for the synthesis of a variety of complex organic molecules. The pyrazine (B50134) ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a key feature in numerous biologically active compounds. The incorporation of this ring system can significantly influence a molecule's chemical reactivity and biological function.

In medicinal chemistry, this compound and its derivatives are explored as lead compounds in drug discovery. The pyrazine scaffold is present in several essential medicines, highlighting its importance in the development of therapeutics. mdpi.com Researchers utilize this compound as a starting point to construct more elaborate molecules with potential applications as antimicrobial and anticancer agents. The amine group on the side chain provides a reactive site for further chemical modifications, allowing for the systematic development of new molecular entities.

While specific total syntheses starting directly from this compound are not extensively detailed in the provided search results, the general utility of pyrazine derivatives in the synthesis of complex natural products and therapeutic agents is well-documented. For instance, pyrazine heterocycles are central to the total synthesis of compounds like Favipiravir, an antiviral drug. mdpi.com These examples underscore the potential of pyrazine-containing building blocks like this compound in constructing complex molecular architectures.

Table 1: Examples of Complex Molecules Incorporating a Pyrazine Core
Compound ClassSignificanceSynthetic Approach Highlight
Pyrazine AlkaloidsBiologically active natural products. mdpi.comBiomimetically inspired synthesis through homodimerization of α-amino aldehydes. mdpi.com
FavipiravirAntiviral prodrug. mdpi.comTotal synthesis from 2-aminopyrazine (B29847). mdpi.com
Wasp PheromoneInsect communication chemical. mdpi.comUtilizes N-oxide intermediates in a multi-step synthesis. mdpi.com

Synthesis of Specialty Chemicals

This compound is a valuable precursor for the synthesis of specialty chemicals, which are compounds produced for specific applications. A significant area of interest is the development of enzyme inhibitors. Derivatives of this compound have demonstrated considerable inhibitory effects on enzymes such as N-acylethanolamine acid amidase (NAAA), indicating potential for the treatment of inflammatory conditions. The synthesis of such specialty chemicals often involves the modification of the primary amine group of this compound to form amides or other functional groups.

The synthesis of substituted amides of pyrazine-2-carboxylic acids, for example, has been shown to yield compounds with antimycobacterial and antifungal activities. researchgate.netnih.gov This involves the condensation of a pyrazine-2-carboxylic acid chloride with an amine, a reaction for which this compound could serve as the amine component. The resulting amides can be further modified to fine-tune their biological activity and physicochemical properties, such as lipophilicity, which can be crucial for their efficacy. researchgate.netnih.gov

Table 2: Potential Specialty Chemicals Derived from Pyrazine Scaffolds
Chemical ClassPotential ApplicationKey Synthetic Transformation
N-acylethanolamine acid amidase (NAAA) InhibitorsAnti-inflammatory agents. Modification of the amine side chain.
Substituted Pyrazine AmidesAntimycobacterial and antifungal agents. researchgate.netnih.govAmide bond formation via condensation reaction. researchgate.netnih.gov
Bromodomain and Extraterminal (BET) Family InhibitorsAnticancer agents. nih.govIncorporation of the pyrazine scaffold into larger molecular frameworks. nih.gov

Applications in Organic Synthesis Research

In the realm of organic synthesis research, this compound and related pyrazine compounds are utilized to explore new synthetic methodologies and reaction pathways. The pyrazine ring is an electron-deficient heterocycle, which influences its reactivity in various chemical transformations. researchgate.net

Pyrazine derivatives are known to participate in a range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions. researchgate.net These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular structures. The amine functionality in this compound can also be a handle for various synthetic manipulations, including N-arylation reactions, which are fundamental in the synthesis of many pharmaceuticals. nih.govsemanticscholar.org

Research in this area focuses on developing efficient and selective methods for the functionalization of the pyrazine core. For instance, studies have demonstrated the selective functionalization of imidazo[1,2-a]pyrazines at different positions using sequential palladium-catalyzed reactions. nih.gov Such methodologies, developed with pyrazine-containing substrates, expand the toolkit available to synthetic chemists for creating novel compounds with desired properties. The unique combination of a reactive amine group and an electronically distinct heterocyclic ring makes this compound a subject of interest for the development of new synthetic strategies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(Pyrazin-2-yl)propan-2-amine, and how can reaction conditions be systematically optimized?

  • Methodological Answer :

  • Route Selection : Retrosynthetic analysis using databases like Reaxys or Pistachio can identify feasible pathways. For example, nucleophilic substitution or reductive amination may be viable, depending on precursor availability .
  • Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, solvent, catalyst). For instance, sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can optimize reductive amination yields .
  • Validation : Monitor reaction progress via TLC or LC-MS, and confirm purity via HPLC (>95% purity as a benchmark) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^13C NMR to verify amine and pyrazine proton environments. Compare shifts to analogs (e.g., 1-(3-methylphenyl)propan-2-amine ).
  • Mass Spectrometry : High-resolution LC-MS (HRMS) to confirm molecular ion ([M+H]+^+) and fragmentation patterns .
  • Crystallography : If crystalline, employ X-ray diffraction with SHELX software for refinement .

Q. What analytical techniques are recommended for assessing the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC every 7–14 days .
  • Degradation Products : Use LC-HR-MSn^n to identify byproducts (e.g., oxidation of the amine group or pyrazine ring modifications) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) guide hypotheses about the biological activity of this compound?

  • Methodological Answer :

  • Target Prediction : Use SwissTargetPrediction or AutoDock to identify potential targets (e.g., amine receptors or enzymes).
  • DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., amine lone pairs or pyrazine π-system) .
  • Validation : Compare docking scores with experimental IC50_{50} values from enzyme inhibition assays .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography)?

  • Methodological Answer :

  • Dynamic Effects : NMR may show averaged conformations, while X-ray captures static structures. Use variable-temperature NMR to detect conformational flexibility .
  • Crystallization Artifacts : Confirm polymorphic forms via PXRD and compare with computational crystal structure predictions .

Q. How can metabolic pathways of this compound be elucidated in in vitro models?

  • Methodological Answer :

  • Incubation Studies : Use liver microsomes or hepatocytes with LC-HR-MSn^n to detect phase I/II metabolites (e.g., N-oxidation or glucuronidation) .
  • Isotope Labeling : Incorporate 13^{13}C or 15^{15}N labels to track metabolic transformations (e.g., pyrazine ring cleavage) .

Q. What experimental designs mitigate interference from impurities during bioactivity assays?

  • Methodological Answer :

  • Counter-Screens : Include controls with synthetic intermediates or degradation products (identified via LC-MS) to rule out off-target effects .
  • Dose-Response Curves : Use serial dilutions to distinguish primary activity from impurity-driven toxicity .

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